N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
1,2,4-Triazole and thiazole rings are found in a variety of pharmaceuticals and biologically important compounds. They are often used in drug discovery studies against various diseases . The 1,2,4-triazole ring, in particular, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing compounds often involves multistep synthetic routes . A common method is the [3+2] dipolar cycloaddition between N-substituted amines and azido compounds .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing compounds is unique and versatile, allowing them to interact effectively with biological receptors through hydrogen bonding and dipole interactions .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific substituents attached to the triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary greatly depending on their specific structure. Generally, these compounds are stable and have good biocompatibility .Scientific Research Applications
Synthesis and Chemical Reactivity
- Cyclocondensation Reactions : Research on the cyclocondensation of similar compounds has shown the ability to produce a variety of heterocyclic structures, indicating potential applications in synthesizing complex molecules for pharmaceuticals or materials science (Liu, Shih, & Hu, 1987).
- Reactions with Thiourea : The interaction of related compounds with thiourea under certain conditions has been studied, revealing mechanisms that could be useful in designing new chemical reactions for synthetic applications (Ledenyova et al., 2018).
Potential Biomedical Applications
- Antiallergy Activity : Derivatives of thiazolyl oxamic acids, which share structural similarities, have been found to exhibit significant antiallergy activities, suggesting possible research directions into antiallergy therapeutics (Hargrave, Hess, & Oliver, 1983).
Material Science Applications
- Photoreactions : Studies on the photoreactions of similar compounds indicate potential for investigating the photostability and photochemical properties of materials, which could be important in the development of light-sensitive materials (Mahran, Sidky, & Wamhoff, 1983).
Antimicrobial Applications
- Synthesis of Antimicrobial Agents : Research into thiazolidinone derivatives has shown that they possess antimicrobial properties, suggesting that derivatives of N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could also be explored for antimicrobial applications (Patel, Kumari, & Patel, 2012).
Mechanism of Action
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTHQGXFEUKYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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